Dihydrolipoate

Description

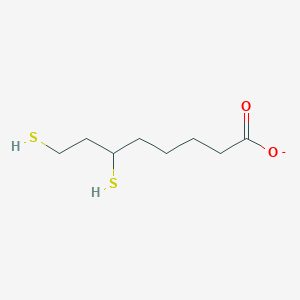

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,8-bis(sulfanyl)octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFHEQBZOYJLPK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(CCS)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2S2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrolipoic Acid: A Comprehensive Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (ALA), is a potent endogenous antioxidant and a critical cofactor in cellular metabolism. Its unique dithiol structure confers a wide range of biological activities, positioning it as a molecule of significant interest in the study and treatment of various pathologies associated with oxidative stress and metabolic dysregulation. This technical guide provides an in-depth exploration of the core biological functions of DHLA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and therapeutic development.

Core Biological Functions of Dihydrolipoic Acid

DHLA's biological significance stems from its multifaceted roles as a powerful antioxidant, a key player in mitochondrial energy production, and a modulator of critical signaling pathways.

Potent Antioxidant and Redox Regulator

DHLA is a versatile antioxidant, active in both aqueous and lipid cellular environments. Its two free thiol groups are responsible for its enhanced antioxidant capacity compared to its oxidized form, ALA.

Direct Radical Scavenging: DHLA directly scavenges a variety of reactive oxygen species (ROS), including superoxide, hydroperoxy, and hydroxyl radicals.[1]

Regeneration of Endogenous Antioxidants: A key feature of DHLA is its ability to regenerate other vital antioxidants, such as vitamin C and vitamin E, from their oxidized states, thereby amplifying the cell's overall antioxidant defense network.[2]

Metal Chelation: DHLA can chelate transition metals, preventing their participation in Fenton reactions that generate highly reactive and damaging hydroxyl radicals.

Role in Cellular Metabolism

DHLA is the biologically active form of lipoic acid that functions as an essential cofactor for several mitochondrial multi-enzyme complexes, most notably the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC). These complexes are central to cellular respiration, linking glycolysis to the citric acid cycle. The dihydrolipoamide (B1198117) dehydrogenase (E3) component of these complexes catalyzes the oxidation of dihydrolipoamide, a derivative of DHLA.[3][4]

Modulation of Signaling Pathways

DHLA has been shown to modulate several key signaling pathways, primarily those involved in cellular stress response, inflammation, and metabolism.

Nrf2/HO-1 Pathway Activation: DHLA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5][6] By activating this pathway, DHLA enhances the cell's intrinsic defense mechanisms against oxidative and inflammatory stress.

Anti-Inflammatory Signaling: DHLA exhibits significant anti-inflammatory properties.[6][7] It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.[5][6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[5][6]

Insulin (B600854) Signaling and Glucose Metabolism: Evidence suggests that DHLA can improve insulin sensitivity and glucose uptake in cells.[8][9] While the precise mechanisms are still under investigation, it is believed to involve the modulation of key components of the insulin signaling cascade.

Quantitative Data

The following tables summarize key quantitative data related to the biological functions of dihydrolipoic acid.

| Parameter | Radical/Substrate | Value | Reference |

| IC50 | DPPH Radical | 1,1-diphenyl-2-pycrylhydrazyl: Efficiently scavenged | |

| Peroxyl Radical | 850 µM (against AAPH-induced non-HDL peroxidation) | ||

| 15-Lipoxygenase (Soybean) | 15 µM (with linoleic acid), 5 µM (with non-HDL) | ||

| 15-Lipoxygenase (Rabbit Reticulocyte) | 10 µM (with linoleic acid), 5 µM (with non-HDL) | ||

| Scavenging Activity | Superoxide Radical Anion (O2•−) | Rate constant: 3.3×10^5 M-1s-1 | |

| Enzyme Kinetics | Dihydrolipoamide Dehydrogenase | ||

| Km (dihydrolipoamide) | 0.70 mM | [5] | |

| Km (NAD+) | 0.71 mM | [5] |

Table 1: Antioxidant Capacity and Enzyme Kinetics of Dihydrolipoic Acid

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of DHLA.

Materials:

-

Dihydrolipoic acid (DHLA)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of DHLA in methanol.

-

In a 96-well plate, add a specific volume of each DHLA dilution to separate wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a control well containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: Western Blot for Nrf2 and HO-1

Objective: To determine the effect of DHLA on the protein expression levels of Nrf2 and HO-1.

Materials:

-

Cell culture reagents

-

DHLA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of DHLA for a specified time. Include an untreated control.

-

Protein Extraction: Lyse the cells using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the protein levels of Nrf2 and HO-1 to the loading control.

Protocol 3: Immunofluorescence for NLRP3

Objective: To visualize the effect of DHLA on the expression and localization of NLRP3.

Materials:

-

Cells grown on coverslips

-

DHLA

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NLRP3

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with DHLA.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with permeabilization buffer.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the anti-NLRP3 primary antibody.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological functions of dihydrolipoic acid.

Caption: Antioxidant mechanisms of Dihydrolipoic Acid (DHLA).

Caption: Nrf2 signaling pathway activation by DHLA.

Caption: General experimental workflow for Western Blotting.

Conclusion

Dihydrolipoic acid is a remarkably versatile molecule with a profound impact on cellular physiology. Its potent antioxidant capabilities, integral role in energy metabolism, and ability to modulate key signaling pathways underscore its therapeutic potential for a range of diseases characterized by oxidative stress and inflammation. This technical guide provides a foundational understanding of DHLA's core biological functions, supported by quantitative data and detailed experimental protocols, to facilitate further investigation and the development of novel therapeutic strategies. The provided visualizations of key pathways and workflows offer a clear conceptual framework for researchers in this dynamic field.

References

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. Utilization of the insulin-signaling network in the metabolic actions of alpha-lipoic acid-reduction or oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dihydrolipoamide dehydrogenase from the crenarchaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Changes in dihydrolipoamide dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comparative Analysis of Dihydrolipoate and Alpha-Lipoic Acid Antioxidant Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (ALA), a naturally occurring disulfide, and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants with significant therapeutic potential. While often discussed interchangeably, their antioxidant activities exhibit critical differences in mechanism, potency, and scope. This technical guide provides a detailed comparison of DHLA and ALA, focusing on their direct radical scavenging capabilities, indirect antioxidant effects through cellular signaling, and metal-chelating properties. We present quantitative data from various antioxidant assays, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to support researchers in the fields of pharmacology, biochemistry, and drug development. The evidence overwhelmingly indicates that DHLA is the more potent and versatile antioxidant, directly scavenging a wider array of reactive species and efficiently regenerating other key antioxidants. ALA, while a scavenger of certain radicals, primarily functions as a pro-drug for DHLA and as a signaling molecule that upregulates endogenous antioxidant defenses.

Introduction: The ALA/DHLA Redox Couple

Alpha-lipoic acid is a chiral molecule existing as R-ALA and S-ALA enantiomers, with R-ALA being the naturally occurring and more biologically active form. It is readily absorbed and distributed to various tissues where it is intracellularly reduced to dihydrolipoic acid by NAD(P)H-dependent enzymes such as glutathione (B108866) reductase and thioredoxin reductase.[1][2] This redox couple, with a low standard reduction potential of -0.32 V, is a powerful reductant in biological systems.[3][4] While both forms exhibit antioxidant properties, it is the dithiol DHLA that is considered the more active and potent form.[5][6]

Comparative Antioxidant Mechanisms

The antioxidant actions of ALA and DHLA can be categorized into three primary mechanisms: direct radical scavenging, regeneration of other antioxidants, and chelation of transition metals.

Direct Radical Scavenging Activity

DHLA demonstrates superior direct scavenging activity against a broader spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS) compared to ALA.

-

Dihydrolipoic Acid (DHLA): As a dithiol, DHLA is an exceptional scavenger of peroxyl radicals (ROO•), hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and peroxynitrite (ONOO⁻).[7][8][9] Its ability to quench radicals in both aqueous and lipid phases makes it a versatile protector against lipid peroxidation and protein damage.[8]

-

Alpha-Lipoic Acid (ALA): The disulfide ring of ALA is less reactive. It is an effective scavenger of the highly reactive hydroxyl radical and hypochlorous acid (HOCl) but does not significantly react with superoxide radicals or hydrogen peroxide.[7][9] Its capacity to scavenge peroxyl radicals is also reported to be inefficient.[8]

Regeneration of Endogenous Antioxidants

A key feature of the ALA/DHLA system, primarily driven by DHLA, is its ability to regenerate other vital antioxidants, earning it the title "the antioxidant of antioxidants." DHLA can reduce the oxidized forms of Vitamin C (ascorbyl radical to ascorbate), Vitamin E (tocopheroxyl radical to tocopherol), and glutathione (GSSG to GSH). This recycling activity amplifies the total antioxidant capacity of the cell.

Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction. Both ALA and DHLA can chelate these metal ions, but DHLA is more effective at forming redox-inactive complexes, thereby preventing them from participating in oxidative chemistry.[9] However, under certain conditions, DHLA's ability to reduce Fe³⁺ to the more reactive Fe²⁺ can lead to a pro-oxidant effect, a critical consideration in iron-overload conditions.[7]

Quantitative Comparison of Antioxidant Activity

The superior antioxidant capacity of DHLA over ALA has been demonstrated in numerous in vitro assays. The following tables summarize the available quantitative data.

| Parameter | Dihydrolipoic Acid (DHLA) | Alpha-Lipoic Acid (ALA) | Reference(s) |

| Radical Scavenging (General) | Higher activity against DPPH, ABTS, and galvinoxyl radicals | Lower activity against DPPH, ABTS, and galvinoxyl radicals | [7] |

| Protection against AAPH-induced Methyl Linoleate Oxidation | ~2.2-fold more effective | Less effective | [7] |

| Radicals Scavenged in AAPH-induced DNA Oxidation/Erythrocyte Hemolysis | ~2.0 radicals per molecule | ~1.5 radicals per molecule | [7] |

Table 1: Comparative Efficacy in Various Antioxidant Assays.

| Reactive Species | Compound | Second-Order Rate Constant (k) | Conditions | Reference(s) |

| Superoxide (O₂•⁻) | DHLA | 3.3 x 10⁵ M⁻¹s⁻¹ | Aqueous phase, pH 7.4 | |

| Hydroxyl (•OH) | ALA | Reacts an order of magnitude faster than DMPO (spin trap) | Aqueous solution (Fenton Reaction) | |

| Peroxyl (ROO•) | DHLA | Efficient scavenger | Aqueous and lipid phases | [8] |

| Peroxyl (ROO•) | ALA | Inefficient scavenger | Not specified | [8] |

Table 2: Reaction Rate Constants with Reactive Oxygen Species. (Note: Comprehensive rate constant data is limited, particularly for ALA).

Indirect Antioxidant Activity: Nrf2 Signaling Pathway

Beyond direct scavenging, ALA is a potent activator of the Keap1-Nrf2 signaling pathway, a master regulator of the endogenous antioxidant response.

Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and antioxidants, including ALA, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

-

Enzymes involved in glutathione synthesis and regeneration.

This indirect mechanism allows ALA to provide a sustained improvement in cellular resistance to oxidative stress, which may be more physiologically relevant than its transient, direct scavenging activity.

Caption: Keap1-Nrf2 antioxidant response pathway activation by Alpha-Lipoic Acid.

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized methodologies. Below are detailed protocols for common in vitro assays.

General Experimental Workflow for Comparative Analysis

A logical workflow is essential for a comprehensive comparison of the antioxidant profiles of DHLA and ALA.

Caption: General workflow for comparing the antioxidant activities of DHLA and ALA.

DPPH Radical Scavenging Assay

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, leading to a color change to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol (B129727) or ethanol (B145695). Store in a dark, amber bottle.

-

Prepare a series of dilutions of ALA, DHLA, and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

-

-

Assay Procedure (96-well plate):

-

To each well, add 100 µL of the sample or standard dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of solvent instead of the sample.

-

For the blank, add 200 µL of solvent.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical. This is the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of the sample or standard (Trolox) dilutions to each well.

-

Add 180 µL of the ABTS•⁺ working solution.

-

-

Incubation and Measurement:

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve.

-

Ferric Ion (Fe²⁺) Chelation Assay

Principle: This assay measures the ability of a compound to compete with an indicator ligand (ferrozine) for ferrous ions. Ferrozine (B1204870) forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. Chelating agents will disrupt the formation of this complex, thereby decreasing the color intensity.

Protocol:

-

Reagent Preparation:

-

Prepare a 2 mM FeCl₂ solution in water.

-

Prepare a 5 mM ferrozine solution in water.

-

Prepare various concentrations of ALA, DHLA, and a standard chelator (e.g., EDTA).

-

-

Assay Procedure:

-

In a microcentrifuge tube or well, mix 50 µL of the sample or standard with 200 µL of methanol/water.

-

Add 10 µL of the 2 mM FeCl₂ solution and vortex.

-

Initiate the reaction by adding 20 µL of the 5 mM ferrozine solution.

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm. A control is run without the sample.

-

-

Calculation:

-

Calculate the percentage of chelation activity: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value for chelation.

-

Conclusion and Future Directions

For drug development professionals, this distinction is critical. While ALA supplementation is effective due to its in vivo conversion to DHLA, direct administration or targeted delivery of DHLA could offer more immediate and potent protection in acute oxidative stress scenarios. However, the potential pro-oxidant activity of DHLA, particularly in the presence of free transition metals, must be carefully considered.

Future research should focus on:

-

Developing stable formulations of DHLA to overcome its rapid oxidation.

-

Investigating the therapeutic window of both compounds to maximize antioxidant benefits while minimizing pro-oxidant risks.

-

Elucidating the full range of signaling pathways modulated by both ALA and DHLA beyond Nrf2.

By understanding the distinct and complementary roles of ALA and DHLA, researchers can better harness their therapeutic potential in the ongoing fight against diseases rooted in oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.org [static.igem.org]

- 4. 2.10. Assay for Copper Chelating Activity [bio-protocol.org]

- 5. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zen-bio.com [zen-bio.com]

The Gatekeeper and the Powerhouse: A Technical Guide to the Cellular Uptake and Metabolism of Dihydrolipoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoate (DHLA), the reduced form of lipoic acid (LA), is a potent antioxidant and a critical cofactor in cellular metabolism. Its therapeutic potential in a range of pathologies, including diabetes, neurodegenerative diseases, and radiation injury, has garnered significant scientific interest. Understanding the intricate processes of DHLA's entry into the cell and its subsequent metabolic fate is paramount for harnessing its full therapeutic benefit. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the transport mechanisms that govern its cellular entry, the enzymatic pathways that dictate its metabolic transformations, and the signaling networks that regulate these processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Cellular Uptake of this compound and Lipoic Acid

The cellular uptake of this compound is intrinsically linked to the transport of its oxidized form, lipoic acid. While direct transport mechanisms for DHLA are not fully elucidated, it is widely accepted that it shares transporters with LA due to their structural similarity. Cellular uptake of LA is mediated by several transport systems, including the Sodium-Dependent Multivitamin Transporter (SMVT), Monocarboxylate Transporters (MCTs), and medium-chain fatty acid transporters.[1]

Table 1: Transporters Involved in Lipoic Acid Uptake

| Transporter Family | Specific Transporters | Substrates | Transport Characteristics |

| Solute Carrier Family 5 (SLC5) | Sodium-Dependent Multivitamin Transporter (SMVT; SLC5A6) | Lipoic acid, biotin, pantothenic acid | Sodium-dependent, high-affinity transport.[2][3] |

| Solute Carrier Family 16 (SLC16) | Monocarboxylate Transporters (MCTs) | Lipoic acid, pyruvate, lactate, ketone bodies | Proton-linked, pH-dependent transport.[1] |

| - | Medium-chain fatty acid transporter | Lipoic acid, medium-chain fatty acids | - |

It is important to note that once inside the cell, lipoic acid is rapidly reduced to this compound.[4] This intracellular reduction contributes to maintaining a concentration gradient that favors the continued uptake of lipoic acid.

Intracellular Metabolism of this compound

Once inside the cell, this compound is a key player in a network of redox reactions and metabolic pathways, primarily localized within the mitochondria and cytosol.

The Dihydrolipoamide (B1198117) Dehydrogenase (DLDH) Hub

The central enzyme in this compound metabolism is dihydrolipoamide dehydrogenase (DLDH), also known as the E3 component of several mitochondrial multi-enzyme complexes.[1][5] DLDH catalyzes the reversible oxidation of dihydrolipoamide (the amide form of DHLA) to lipoamide, using NAD+ as an electron acceptor to produce NADH.[6] This reaction is crucial for the function of:

-

Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the citric acid cycle.[4]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point in the citric acid cycle.[5]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.[5]

-

Glycine Cleavage System: Catalyzes the degradation of glycine.[6]

Cytosolic and Mitochondrial Reduction of Lipoic Acid

The reduction of lipoic acid to dihydrolipoic acid is not solely dependent on DLDH. Other key enzymes contribute to this process in both the mitochondria and the cytosol:

-

Thioredoxin Reductase (TrxR): A key enzyme in the thioredoxin system, it can reduce lipoic acid to DHLA using NADPH.

-

Glutathione (B108866) Reductase (GR): This enzyme, central to the glutathione system, also utilizes NADPH to reduce lipoic acid.[7]

The interplay between these enzymes ensures a robust system for maintaining the intracellular pool of DHLA.

Antioxidant Functions

This compound is a powerful antioxidant that can directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[3] It also participates in the regeneration of other endogenous antioxidants, such as vitamin C and vitamin E, further bolstering the cell's defense against oxidative stress.[3]

Regulation of this compound Metabolism

The cellular metabolism of this compound is tightly regulated by several key signaling pathways that respond to the cell's energetic and redox state.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, which can be influenced by the DHLA/LA redox couple, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including those encoding for enzymes involved in glutathione and thioredoxin metabolism.[8][9] Inhibition of DLDH has been shown to activate the Nrf2 signaling pathway, suggesting a feedback mechanism to counteract metabolic stress.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated during periods of low cellular energy (high AMP/ATP ratio). Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic processes.[2][10] Lipoic acid has been shown to activate AMPK, which in turn can influence glucose uptake and fatty acid oxidation, processes intricately linked to the function of DLDH-containing enzyme complexes.[11]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[6] Lipoic acid can modulate this pathway, which has implications for its effects on glucose metabolism and insulin (B600854) signaling.[11]

Quantitative Data

While extensive quantitative data on the cellular uptake and metabolism of this compound is still an area of active research, some key kinetic parameters of the involved enzymes have been reported.

Table 2: Kinetic Parameters of this compound Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue |

| Dihydrolipoamide Dehydrogenase | Dihydrolipoamide | ~10-50 µM | - | Various |

| Dihydrolipoamide Dehydrogenase | NAD+ | ~50-100 µM | - | Various |

| Glutathione Reductase | GSSG | 65 µM | - | Human erythrocytes[12] |

| Glutathione Reductase | NADPH | 8.5 µM | - | Human erythrocytes[12] |

| Thioredoxin Reductase | - | - | - | - |

Experimental Protocols

Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay (Spectrophotometric)

This protocol measures the activity of DLDH by monitoring the reduction of NAD+ to NADH at 340 nm.[8][13]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.8)

-

EDTA (1.0 mM)

-

Dihydrolipoamide (3.0 mM)

-

NAD+ (3.0 mM)

-

Enzyme sample (e.g., mitochondrial extract)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding dihydrolipoamide.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

HPLC-ECD Analysis of this compound

This method allows for the sensitive and specific quantification of this compound in biological samples.[10][14]

Materials:

-

HPLC system with an electrochemical detector (ECD)

-

C18 reverse-phase column

-

Mobile phase: 0.05 M phosphate buffer (pH 2.5):acetonitrile (50:50, v/v)

-

Sample extract (e.g., cell lysate)

-

This compound standard

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system.

-

Prepare a standard curve using known concentrations of this compound.

-

Inject the sample extract and standards onto the HPLC column.

-

Detect this compound using the electrochemical detector set at an appropriate potential (e.g., +0.6V).

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Cellular Uptake Assay using Radiolabeled Substrate

This protocol describes a general method for measuring the uptake of a radiolabeled substrate, which can be adapted for studying this compound or lipoic acid transport.[15][16]

Materials:

-

Cultured cells

-

Radiolabeled substrate (e.g., [³H]-lipoic acid)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Inhibitors or competing compounds (optional)

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Wash cells with assay buffer.

-

Pre-incubate cells with or without inhibitors.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a defined period at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the uptake to the protein concentration of the cell lysate.

Visualizations

Signaling Pathways

Caption: Key signaling pathways regulating DHLA metabolism.

Experimental Workflow

Caption: Workflow for studying DHLA uptake and metabolism.

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are complex, multifaceted processes that are central to its biological activity. This guide has provided a comprehensive overview of the known transport mechanisms, metabolic pathways, and regulatory signaling networks. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the pharmacokinetics and pharmacodynamics of this important molecule.

Despite significant progress, several knowledge gaps remain. Future research should focus on:

-

Directly characterizing this compound transporters: Elucidating the specific proteins responsible for DHLA uptake will be crucial for understanding its tissue-specific effects.

-

Quantifying intracellular DHLA concentrations: Accurate measurements of DHLA levels in different cellular compartments under various physiological and pathological conditions are needed.

-

Determining the kinetic parameters of all key metabolic enzymes: A complete kinetic profile of the enzymes involved in DHLA metabolism will enable more accurate modeling of its intracellular fate.

-

Further dissecting the regulatory signaling pathways: A deeper understanding of how signaling networks control DHLA metabolism will open new avenues for therapeutic intervention.

Addressing these questions will undoubtedly accelerate the translation of this compound's therapeutic potential from the laboratory to the clinic.

References

- 1. Dihydrolipoic but not alpha-lipoic acid affects susceptibility of eukaryotic cells to bacterial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 Signaling Pathway as a Key to Treatment for Diabetic Dyslipidemia and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oxfordbiomed.com [oxfordbiomed.com]

- 13. currentseparations.com [currentseparations.com]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Redox Sentinel: A Technical Guide to the Dihydrolipoate/Lipoate Couple and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the dihydrolipoate/lipoate redox couple in cellular physiology and pathology. We delve into its fundamental electrochemical properties, its profound biological significance as a potent antioxidant and signaling modulator, and provide detailed experimental methodologies for its investigation.

Quantitative Data on the this compound/Lipoate Redox Couple

The electrochemical properties of the this compound (DHLA) and lipoic acid (LA) redox couple are central to its biological function. A summary of key quantitative data is presented below for easy comparison.

| Parameter | Value | Biological Context/Significance |

| Standard Redox Potential (E'°) | -0.29 V | This negative redox potential indicates that this compound is a strong reducing agent, capable of donating electrons to a variety of oxidized species within the cell. It is comparable to other important cellular reductants.[1] |

| Intracellular Concentration (Lipoic Acid) | Variable, transiently increased with supplementation | Endogenous levels of free lipoic acid in plasma and cells are generally low and not easily detectable after dietary intake.[2] Oral supplementation with high doses (≥50 mg) can transiently increase plasma and cellular concentrations.[2] |

| Intracellular Concentration (Dihydrolipoic Acid) | Dependent on cellular reduction of lipoic acid | Following cellular uptake, lipoic acid is rapidly reduced to dihydrolipoic acid.[2] In human keratinocytes treated with 0.5-5 mM lipoic acid, a dose-dependent increase in intracellular DHLA was observed.[3] |

| Cellular Compartmentalization | Cytosol and Mitochondria | The reduction of lipoic acid to dihydrolipoic acid occurs in both the cytosol (via glutathione (B108866) reductase and thioredoxin reductase) and mitochondria (via dihydrolipoamide (B1198117) dehydrogenase).[2] |

Table of Standard Redox Potentials for Biologically Relevant Half-Reactions (pH 7, 25°C)

| Half-Reaction | E'° (V) |

| O₂ + 4H⁺ + 4e⁻ → 2H₂O | +0.816 |

| Cytochrome c (Fe³⁺) + e⁻ → Cytochrome c (Fe²⁺) | +0.254 |

| Ubiquinone + 2H⁺ + 2e⁻ → Ubiquinol | +0.045 |

| Lipoic acid + 2H⁺ + 2e⁻ → Dihydrolipoic acid | -0.29 [1] |

| NAD⁺ + H⁺ + 2e⁻ → NADH | -0.320 |

| NADP⁺ + H⁺ + 2e⁻ → NADPH | -0.324 |

Biological Significance of the this compound Redox Potential

The highly negative redox potential of the this compound/lipoate couple underpins its multifaceted roles in cellular protection and signaling.

Potent Antioxidant Activity

Dihydrolipoic acid is a powerful antioxidant capable of scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its ability to function in both aqueous and lipid environments allows it to protect both cytosolic and membranous components from oxidative damage.[4] Furthermore, DHLA can regenerate other key antioxidants, such as vitamin C and vitamin E, from their radical forms, earning it the title of a "universal antioxidant".[4]

Pro-oxidant Activity

Under certain conditions, dihydrolipoic acid can exhibit pro-oxidant properties. This is primarily attributed to its ability to reduce transition metals like iron (Fe³⁺ to Fe²⁺), which can then participate in Fenton chemistry to generate highly reactive hydroxyl radicals. This dual role highlights the complexity of its biological effects and the importance of the cellular redox environment.

Modulation of Signaling Pathways

The redox state of the this compound/lipoate couple can influence the activity of key signaling pathways, thereby regulating gene expression and cellular responses to stress.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses. Its DNA binding activity is redox-sensitive. This compound has been shown to restore the DNA binding activity of NF-κB that has been inhibited by oxidizing agents, suggesting a direct role in maintaining the reduced state of critical cysteine residues in the NF-κB protein.[5] Conversely, the oxidized form, lipoic acid, can inhibit NF-κB activation.[5]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This compound, by modulating the cellular redox state, is thought to contribute to the activation of the Nrf2 pathway, thereby enhancing the cell's antioxidant defenses.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the redox properties and biological functions of this compound.

Measurement of this compound/Lipoate Redox Potential using Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the redox potential of a compound.

Materials:

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Solutions of lipoic acid and dihydrolipoic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.

-

Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the buffer solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Background Scan: Record a cyclic voltammogram of the buffer solution alone to establish the background current.

-

Sample Analysis: Add a known concentration of lipoic acid or dihydrolipoic acid to the cell and record the cyclic voltammogram. The potential is swept from a starting potential to a switching potential and then back to the start.

-

Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the lipoate/dihydrolipoate couple. The midpoint potential between the anodic and cathodic peak potentials provides an estimate of the formal redox potential (E°').

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its consensus DNA sequence.

Materials:

-

Nuclear extracts from cells treated with or without a stimulus for NF-κB activation (e.g., TNF-α).

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., ³²P or a fluorescent dye).

-

Poly-d(I-C) (a non-specific DNA competitor).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol).

-

Dihydrolipoic acid and lipoic acid solutions.

-

Loading buffer.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Detection system (e.g., phosphorimager or fluorescence scanner).

Procedure:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the nuclear extract, poly-d(I-C), and binding buffer.

-

Redox Modulation: Add dihydrolipoic acid or lipoic acid at the desired concentrations to the respective reaction tubes. Incubate at room temperature for 10-15 minutes.

-

Probe Addition: Add the labeled NF-κB probe to each reaction and incubate for a further 20-30 minutes at room temperature to allow for protein-DNA binding.

-

Electrophoresis: Add loading buffer to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Detection: Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or scan the gel using a fluorescence imager. A "shifted" band, representing the NF-κB-DNA complex, will be observed in lanes with active NF-κB. The intensity of this band can be modulated by the presence of this compound or lipoate.

Western Blot for Nrf2 Nuclear Translocation

This protocol is used to assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nuclear fraction of cells.

Materials:

-

Cells treated with this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell lysis buffers for cytoplasmic and nuclear fractionation.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

Electrophoresis and blotting apparatus.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Nrf2 and anti-a nuclear loading control (e.g., Lamin B1 or PARP-1).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis and Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of nuclear protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the Nrf2 band in the nuclear fraction will indicate the extent of its translocation. Normalize the Nrf2 signal to the nuclear loading control to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Determination of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dihydrolipoate in Mitochondrial Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoate (DHLA), the reduced form of lipoic acid, is a critical molecule within the mitochondrial matrix, playing an indispensable role in cellular energy metabolism and redox homeostasis. As a potent antioxidant and an essential cofactor for key enzymatic complexes, DHLA stands at the crossroads of major metabolic pathways. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in mitochondrial bioenergetics, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the intricate functions of this vital mitochondrial component.

Core Functions of this compound in Mitochondria

This compound is intrinsically linked to mitochondrial function through two primary mechanisms: its role as a covalently bound cofactor for vital enzyme complexes and its potent antioxidant capabilities.

1.1. Essential Cofactor for 2-Oxoacid Dehydrogenase Complexes

This compound is the active form of the lipoic acid cofactor required by the E2 subunit (dihydrolipoyl transacetylase or transsuccinylase) of three critical mitochondrial multi-enzyme complexes:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Converts pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the citric acid cycle.[1][2]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): Catalyzes a key regulatory step in the citric acid cycle, converting α-ketoglutarate to succinyl-CoA.[3][4]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.

The dithiol group of this compound is responsible for accepting and transferring the acyl group generated by the E1 subunit, ultimately donating it to Coenzyme A. The resulting dihydrolipoamide (B1198117) is then re-oxidized to lipoamide (B1675559) by the E3 subunit (dihydrolipoamide dehydrogenase), a reaction that reduces NAD+ to NADH.[5] This process directly links the catabolism of carbohydrates and amino acids to the production of reducing equivalents (NADH) for the electron transport chain and subsequent ATP synthesis.

1.2. A Potent Mitochondrial Antioxidant

This compound is a powerful antioxidant within the mitochondrial matrix. Its antioxidant properties are attributed to several mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): DHLA can directly neutralize various ROS, including superoxide (B77818) radicals and hydrogen peroxide.[6]

-

Regeneration of Other Antioxidants: It can regenerate other endogenous antioxidants, such as vitamins C and E, from their radical forms, thereby amplifying the cell's overall antioxidant capacity.[7]

-

Chelation of Metal Ions: DHLA can chelate transition metals like iron and copper, preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals.[8]

However, it is crucial to note that under certain conditions, this compound can also exhibit pro-oxidant properties, contributing to ROS production and potentially inducing the mitochondrial permeability transition.[9]

Quantitative Data on this compound and Mitochondrial Function

The following tables summarize key quantitative data related to the interaction of this compound with mitochondrial components.

Table 1: Kinetic Parameters of Dihydrolipoamide Dehydrogenase (E3)

| Organism/Tissue | Substrate | Km | Reference |

| Escherichia coli (Free Enzyme) | Dihydrolipoamide | ~4x higher than complex-bound | [10] |

| Escherichia coli (Free Enzyme) | NAD+ | ~4x higher than complex-bound | [10] |

| Pig Heart | α-Ketoglutarate | 0.67 mM (for α-KGDHC) | [3] |

Table 2: Impact of this compound on Mitochondrial Parameters

| Parameter | Condition | Observation | Reference |

| Mitochondrial NAD+/NADH Ratio | High DHLA | Can lead to a decrease in the NAD+/NADH ratio | [3] |

| Mitochondrial Membrane Potential (ΔΨm) | Cultured Rat Cortical Neurons (Resting) | -139 mV | [11] |

| Mitochondrial Permeability Transition (MPT) | Presence of Ca2+ and DHLA | Lowers the Ca2+ threshold for MPT induction | [9] |

| ATP Synthesis | Inhibition by DL-8-methylthis compound | Potent inhibitor of oxidative phosphorylation | [12] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving this compound in mitochondrial bioenergetics.

This compound in the Pyruvate Dehydrogenase Complex

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.

Antioxidant and Pro-oxidant Roles of this compound

Caption: Dual antioxidant and pro-oxidant roles of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the function of this compound and related mitochondrial activities.

Assay for Dihydrolipoamide Dehydrogenase (E3) Activity

This spectrophotometric assay measures the activity of dihydrolipoamide dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.8)

-

EDTA (1.0 mM)

-

Dihydrolipoamide (3.0 mM)

-

NAD+ (3.0 mM)

-

Mitochondrial or purified enzyme sample

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.

-

Add the mitochondrial or purified enzyme sample to the reaction mixture.

-

Initiate the reaction by adding dihydrolipoamide.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

A blank reaction without the enzyme sample should be run to account for any non-enzymatic reduction of NAD+.[13]

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe Amplex Red to quantify hydrogen peroxide (H₂O₂) production by isolated mitochondria.

Materials:

-

Mitochondrial isolation buffer

-

Incubation buffer (e.g., KCl-based buffer with respiratory substrates)

-

Amplex Red stock solution (10 mM in DMSO)

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD) (optional)

-

Isolated mitochondria

-

Fluorometer (excitation ~560 nm, emission ~590 nm)

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

In a fluorometer cuvette, prepare the incubation buffer containing respiratory substrates (e.g., pyruvate/malate or succinate).

-

Add Amplex Red, HRP, and optionally SOD to the cuvette.

-

Add the isolated mitochondria to initiate the measurement.

-

Record the increase in fluorescence over time, which is proportional to the rate of H₂O₂ production.

-

Calibrate the fluorescence signal using known concentrations of H₂O₂.

This method allows for the assessment of how this compound or other compounds affect mitochondrial ROS production.[14][15]

Assessment of Mitochondrial Permeability Transition (MPT)

The calcium retention capacity (CRC) assay is a common method to assess the susceptibility of mitochondria to the MPT.

Materials:

-

Mitochondrial isolation buffer

-

Incubation buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N)

-

CaCl₂ solution of known concentration

-

Isolated mitochondria

-

Fluorometer

Procedure:

-

Isolate mitochondria as described previously.

-

Resuspend the isolated mitochondria in the incubation buffer containing the calcium-sensitive dye.

-

Place the suspension in a fluorometer and monitor the fluorescence.

-

Add sequential pulses of a known amount of CaCl₂ to the mitochondrial suspension.

-

Observe the changes in fluorescence. Mitochondrial uptake of Ca2+ will cause a decrease in the extra-mitochondrial Ca2+ concentration and thus a decrease in fluorescence.

-

The opening of the MPT pore is indicated by a sudden, large increase in fluorescence as the mitochondria release their accumulated Ca2+.

-

The total amount of Ca2+ taken up by the mitochondria before pore opening is the calcium retention capacity.

The effect of this compound on the MPT can be determined by pre-incubating the mitochondria with DHLA before the addition of Ca2+.[9]

Conclusion

This compound is a central player in mitochondrial bioenergetics, with its roles extending from a fundamental cofactor in energy metabolism to a key regulator of the mitochondrial redox environment. Its dual nature as both a potent antioxidant and a potential pro-oxidant highlights the complexity of its functions and underscores the importance of maintaining its delicate balance within the mitochondria. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms governed by this compound. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a wide range of human diseases.

References

- 1. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vitabase.com [vitabase.com]

- 8. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of this compound stimulation of the mitochondrial permeability transition: effect of different respiratory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrolipoamide dehydrogenase component of the pyruvate dehydrogenase complex from Escherichia coli K12. Comparative characterization of the free and the complex-bound component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of energy-linked reactions. Inhibition of oxidative phosphorylation by DL-8-methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrolipoate: A Potent Scavenger of Reactive Oxygen Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoate (DHLA), the reduced form of α-lipoic acid (ALA), is a powerful endogenous antioxidant characterized by its two thiol groups.[1] Unlike its oxidized form, DHLA possesses a greater capacity to neutralize a wide array of reactive oxygen species (ROS), playing a crucial role in the cellular antioxidant defense system.[2] This technical guide provides a comprehensive overview of DHLA's function as a ROS scavenger, detailing its mechanisms of action, quantitative efficacy, and its influence on key cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development exploring the therapeutic potential of DHLA in oxidative stress-mediated pathologies.

Direct Scavenging of Reactive Oxygen Species

DHLA is a versatile antioxidant capable of scavenging a variety of ROS in both aqueous and lipid phases of the cell.[3] Its efficacy stems from the ability of its two thiol groups to donate hydrogen atoms, thereby neutralizing highly reactive radicals.

Superoxide (B77818) Radical (O₂•⁻)

DHLA is an effective scavenger of superoxide radicals. The reaction involves the reduction of the superoxide radical to hydrogen peroxide, as confirmed by the decrease in sulfhydryl content of DHLA and a corresponding increase in hydrogen peroxide concentration.[4]

Hydroxyl Radical (•OH)

DHLA efficiently eliminates hydroxyl radicals, which are among the most reactive and damaging ROS.[4][5] This scavenging activity is crucial in preventing oxidative damage to vital cellular components like DNA, proteins, and lipids.

Peroxyl Radicals (ROO•)

DHLA has been demonstrated to be an efficient direct scavenger of peroxyl radicals, which are key intermediates in lipid peroxidation.[3][6] This action helps to break the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage.[6]

Other Reactive Species

DHLA is also a potent scavenger of hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻).[2][5] The reaction with peroxynitrite is modest, with a second-order rate constant of 250 M⁻¹s⁻¹ per thiol group.[2]

Quantitative Analysis of ROS Scavenging Activity

The antioxidant capacity of DHLA has been quantified using various assays. The following tables summarize the available quantitative data on its ROS scavenging efficacy.

| Reactive Oxygen Species | Second-Order Rate Constant (k) | Experimental Conditions | Reference |

| Superoxide Radical (O₂•⁻) | 3.3 x 10⁵ M⁻¹s⁻¹ | Competition of O₂•⁻ with epinephrine | [4][7] |

| Peroxynitrite (ONOO⁻) | 250 M⁻¹s⁻¹ (per thiol) | pH 7.4, 37°C | [2] |

| Assay | IC₅₀ Value | Experimental Conditions | Reference |

| Soybean 15-lipoxygenase (SLO)-dependent linoleic acid peroxidation | 15 µM | Not specified | Not specified in provided text |

| SLO-dependent non-HDL fraction peroxidation | 5 µM | Not specified | Not specified in provided text |

| Rabbit reticulocyte 15-lipoxygenase (RR15-LOX)-dependent linoleic acid peroxidation | 10 µM | Not specified | Not specified in provided text |

| RR15-LOX-dependent non-HDL fraction peroxidation | 5 µM | Not specified | Not specified in provided text |

| AAPH-mediated peroxyl radical-induced non-HDL peroxidation | 850 µM | Not specified | Not specified in provided text |

Regeneration of Other Antioxidants

A significant aspect of DHLA's antioxidant function is its ability to regenerate other primary antioxidants, such as Vitamin C and Vitamin E, from their radical forms.[3] This recycling activity amplifies the overall antioxidant capacity of the cell. DHLA can reduce the ascorbyl radical back to ascorbate, which can then, in turn, regenerate the chromanoxyl radical of Vitamin E.[6]

Modulation of Cellular Signaling Pathways

Beyond its direct ROS scavenging, DHLA influences cellular function by modulating key signaling pathways involved in the response to oxidative stress.

Nrf2/ARE Pathway Activation

DHLA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress, or the presence of activators like DHLA, can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1).[3]

NF-κB Pathway Inhibition

DHLA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHLA can inhibit the degradation of IκB, thereby preventing NF-κB activation and the subsequent inflammatory cascade.[8][9]

Pro-oxidant Properties

Under certain conditions, DHLA can exhibit pro-oxidant activities.[10] This is primarily attributed to its ability to reduce transition metals, such as Fe³⁺ to Fe²⁺. The resulting Fe²⁺ can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[10] This dual role as both an antioxidant and a potential pro-oxidant highlights the complexity of DHLA's biological activities and underscores the importance of the cellular redox environment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHLA's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow:

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol (B129727) or ethanol (B145695). From this, prepare a working solution (e.g., 0.1 mM) and measure its absorbance at approximately 517 nm to ensure it is within the optimal range.

-

Sample Preparation: Prepare a series of dilutions of DHLA in the same solvent used for the DPPH solution.

-

Reaction: In a microplate or cuvette, mix the DHLA solution with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of DHLA required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of DHLA.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Workflow:

Methodology:

-

Generation of ABTS•⁺: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[12]

-

Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at approximately 734 nm.[12]

-

Sample Preparation: Prepare a series of dilutions of DHLA.

-

Reaction: Add the DHLA solution to the ABTS•⁺ working solution. A control with solvent and ABTS•⁺ is also prepared.

-

Incubation: Incubate the mixture at room temperature for a defined period.

-

Measurement: Measure the absorbance at ~734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[13]

Cellular ROS Measurement using DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

This assay is used to measure intracellular ROS levels.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxynitrite reaction with the reduced and the oxidized forms of lipoic acid: new insights into the reaction of peroxynitrite with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Regeneration of Dihydrolipoate: Enzymatic and Non-Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical process of dihydrolipoate regeneration, a cornerstone of cellular metabolism and a significant area of interest in drug development. This compound, the reduced form of lipoic acid, is a potent antioxidant and a crucial cofactor for several mitochondrial enzyme complexes. Its continuous regeneration is vital for maintaining cellular redox balance and energy production. This document provides a comprehensive overview of both the enzymatic and non-enzymatic pathways responsible for this regeneration, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Enzymatic Regeneration of this compound

The primary enzymatic route for this compound regeneration is catalyzed by the flavoenzyme dihydrolipoamide (B1198117) dehydrogenase (DLD) , also known as E3.[1][2] DLD is an essential component of several multienzyme complexes located in the mitochondrial matrix, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-keto acid dehydrogenase complex (BCKDH).[2] In these complexes, DLD is responsible for reoxidizing the dihydrolipoyl moieties of the E2 component (dihydrolipoyl transacetylase or transsuccinylase), allowing them to participate in subsequent rounds of catalysis.[2] The reaction involves the transfer of electrons from dihydrolipoamide to FAD, forming FADH₂, and subsequently to NAD⁺, generating NADH.[3]

Kinetic Parameters of Dihydrolipoamide Dehydrogenase

The efficiency of DLD is characterized by its kinetic parameters, which can vary depending on the source of the enzyme and experimental conditions.

| Parameter | Substrate | Value | Organism/Tissue | Reference |

| Km | Dihydrolipoamide | 0.64 mM | Human | [4] |

| NAD+ | 0.19 mM | Human | [4] | |

| kcat | 899 s-1 | Human | [4] | |

| Optimal pH | 7.0 - 7.5 | Fasciola buski | [5] | |

| 7.5 | Human (LDHC4 isoform) | [6] | ||

| 8.0 | E. coli | [7] | ||

| Optimal Temperature | 30 - 40 °C | Fasciola buski | [5] |

Dihydrolipoamide Dehydrogenase Signaling Pathway

Caption: Enzymatic regeneration of this compound by DLD.

Non-Enzymatic Regeneration of this compound

This compound can also be regenerated from lipoic acid through non-enzymatic reduction by various chemical reducing agents. This approach is commonly employed in in vitro studies and for the preparation of this compound for experimental use. The most frequently used reducing agents are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Dithiothreitol (DTT)

DTT is a strong reducing agent that effectively reduces disulfide bonds, including the one in lipoic acid, to form a stable six-membered ring with an internal disulfide bond.[8] Its reducing power is optimal at pH values above 7.[9]

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a thiol-free reducing agent that is more stable and effective over a wider pH range (1.5-8.5) compared to DTT.[9] It is also odorless and more resistant to air oxidation.[8][10]

Comparison of Non-Enzymatic Reducing Agents

| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | References |

| Chemical Nature | Thiol-containing | Thiol-free phosphine | [8][11] |

| Odor | Strong, unpleasant | Odorless | [11] |

| Effective pH Range | > 7.0 (optimal 7.1 - 8.0) | 1.5 - 8.5 | [9][11] |

| Stability in Air | Prone to oxidation | More resistant to oxidation | [10][11] |

| Reactivity with Maleimides | Reacts readily, competes with protein thiols | Reacts, but generally slower than DTT | [11][12] |

| Redox Potential (at pH 7) | -0.33 V | - | [9] |

Non-Enzymatic Regeneration Workflow

Caption: Workflow for non-enzymatic this compound regeneration.

Experimental Protocols

Dihydrolipoamide Dehydrogenase (DLD) Activity Assay

This spectrophotometric assay measures the DLD-catalyzed reduction of NAD⁺ in the presence of dihydrolipoamide. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Materials:

-

100 mM Potassium phosphate (B84403) buffer, pH 8.0

-

1.5 mM EDTA

-

3.0 mM NAD⁺

-

3.0 mM DL-dihydrolipoic acid (prepare fresh)

-

Enzyme sample (e.g., mitochondrial extract or purified DLD)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1.5 mM EDTA, and 3.0 mM NAD⁺.

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding 3.0 mM DL-dihydrolipoic acid.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[7]

HPLC Analysis of this compound

This method allows for the separation and quantification of lipoic acid and dihydrolipoic acid.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Electrochemical detector (ECD) or UV detector (215 nm)